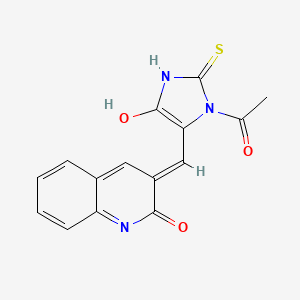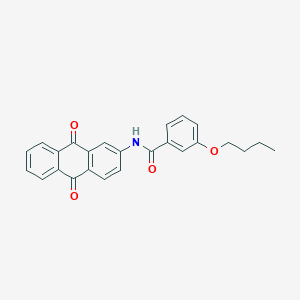![molecular formula C18H12BrClN2O4S B11634323 (5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11634323.png)
(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5Z)-5-[(3-bromo-5-cloro-2-hidroxifenil)metilideno]-1-(4-metoxifenil)-2-sulfanylideno-1,3-diazinana-4,6-diona es una molécula orgánica compleja caracterizada por su estructura única, que incluye grupos bromo, cloro, hidroxilo, metoxi y sulfanylideno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-5-[(3-bromo-5-cloro-2-hidroxifenil)metilideno]-1-(4-metoxifenil)-2-sulfanylideno-1,3-diazinana-4,6-diona generalmente implica reacciones orgánicas de varios pasos. Los materiales de partida a menudo incluyen fenoles sustituidos y derivados de diazinana. Los pasos clave en la síntesis pueden implicar:
Halogenación: Introducción de átomos de bromo y cloro al anillo de fenol.
Condensación: Formación del puente metilideno entre los anillos de fenol y diazinana.
Tionación: Introducción del grupo sulfanylideno al anillo de diazinana.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de catalizadores, condiciones de reacción controladas (temperatura, presión, pH) y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
(5Z)-5-[(3-bromo-5-cloro-2-hidroxifenil)metilideno]-1-(4-metoxifenil)-2-sulfanylideno-1,3-diazinana-4,6-diona: puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El grupo sulfanylideno se puede reducir a un tiol.
Sustitución: Los átomos de halógeno (bromo y cloro) se pueden sustituir por otros grupos como grupos alquilo o arilo.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃).
Agentes reductores: Borohidruro de sodio (NaBH₄), hidruro de litio y aluminio (LiAlH₄).
Reactivos de sustitución: Reactivos de Grignard (RMgX), reactivos de organolitio (RLi).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir una cetona, mientras que la sustitución de halógenos puede resultar en varios derivados alquilo o arilo.
Aplicaciones Científicas De Investigación
(5Z)-5-[(3-bromo-5-cloro-2-hidroxifenil)metilideno]-1-(4-metoxifenil)-2-sulfanylideno-1,3-diazinana-4,6-diona:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo por el cual (5Z)-5-[(3-bromo-5-cloro-2-hidroxifenil)metilideno]-1-(4-metoxifenil)-2-sulfanylideno-1,3-diazinana-4,6-diona ejerce sus efectos implica la interacción con objetivos moleculares y vías específicas. Por ejemplo, su actividad antimicrobiana puede deberse a la interrupción de las membranas celulares bacterianas, mientras que sus efectos anticancerígenos podrían implicar la inducción de la apoptosis o la inhibición de la proliferación celular.
Comparación Con Compuestos Similares
(5Z)-5-[(3-bromo-5-cloro-2-hidroxifenil)metilideno]-1-(4-metoxifenil)-2-sulfanylideno-1,3-diazinana-4,6-diona: se puede comparar con compuestos similares como:
Acetoacetato de etilo: Utilizado en aplicaciones sintéticas similares pero carece de los grupos halógeno y sulfanylideno.
Acetilacetona: Otra dicetona con diferente reactividad y aplicaciones.
Diceteno: Utilizado en la síntesis industrial pero tiene una estructura más simple.
Estas comparaciones resaltan las características estructurales y la reactividad únicas de (5Z)-5-[(3-bromo-5-cloro-2-hidroxifenil)metilideno]-1-(4-metoxifenil)-2-sulfanylideno-1,3-diazinana-4,6-diona , lo que lo convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.
Propiedades
Fórmula molecular |
C18H12BrClN2O4S |
|---|---|
Peso molecular |
467.7 g/mol |
Nombre IUPAC |
(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H12BrClN2O4S/c1-26-12-4-2-11(3-5-12)22-17(25)13(16(24)21-18(22)27)7-9-6-10(20)8-14(19)15(9)23/h2-8,23H,1H3,(H,21,24,27)/b13-7- |
Clave InChI |
XPDBFCHAKZAUBU-QPEQYQDCSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C(=CC(=C3)Cl)Br)O)/C(=O)NC2=S |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC(=C3)Cl)Br)O)C(=O)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(3E)-5-Ethoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea](/img/structure/B11634241.png)
![9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634245.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634247.png)
![Ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11634256.png)

![6-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11634270.png)

![4,5-Dimethoxy-2-[(phenothiazine-10-carbonyl)-amino]-benzoic acid](/img/structure/B11634282.png)
![N~2~-benzyl-N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B11634308.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11634318.png)

![5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634325.png)
![(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634327.png)
![N-[(2E)-3-(2-phenylethyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11634328.png)
